molecular formula C16H25N3O2S2 B2453539 N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide CAS No. 3249-56-7

N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide

Cat. No.: B2453539
CAS No.: 3249-56-7
M. Wt: 355.52
InChI Key: JSFVFAMVYZPWKH-UHFFFAOYSA-N
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Description

N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide: is a complex organic compound featuring a piperidine moiety. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

N-[di(piperidin-1-yl)-λ4-sulfanylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S2/c20-23(21,16-10-4-1-5-11-16)17-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1,4-5,10-11H,2-3,6-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFVFAMVYZPWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=NS(=O)(=O)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide typically involves the reaction of benzenesulfonamide with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Chemistry: In chemistry, N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies due to its potential interactions with biological targets. It may be used in the development of new drugs or as a tool for studying biological processes .

Medicine: In medicine, piperidine derivatives, including this compound, are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects .

Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide involves its interaction with specific molecular targets. The piperidine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide stands out due to its unique combination of a piperidine moiety and a benzenesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide is a complex organic compound notable for its structural features, which include a piperidine moiety combined with a benzenesulfonamide group. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The piperidine component can modulate the activity of these targets, leading to a range of biological effects. This compound is being explored for its potential therapeutic roles, particularly in anti-inflammatory and antimicrobial contexts.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. A relevant study highlighted the synthesis and characterization of related compounds, demonstrating their efficacy against various bacterial strains, which suggests that this compound may possess similar properties .

Pharmacological Applications

The compound's structural characteristics make it a candidate for further pharmacological exploration. Piperidine derivatives are known for their analgesic and anti-inflammatory properties, which could be harnessed in developing new therapeutic agents. The potential applications in treating conditions such as pain and inflammation are areas of active research.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
PiperidineSimple cyclic amineWide range of activities including analgesic effects
PiperineAlkaloid from black pepperAntioxidant and anti-inflammatory properties
EvodiaminePiperidine alkaloidNoted for anticancer effects

This compound stands out due to its combination of a piperidine moiety and a sulfonamide group, which may impart distinct chemical properties that enhance its biological activity compared to simpler analogs.

Study 1: Antimicrobial Efficacy

In a recent study published in 2023, researchers synthesized various benzenesulfonamide derivatives and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent antibacterial effects, suggesting that this compound could be effective against resistant strains .

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of piperidine derivatives. The study demonstrated that these compounds could significantly reduce inflammation markers in vitro. This finding supports the hypothesis that this compound may also possess similar anti-inflammatory capabilities, warranting further exploration in clinical settings.

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